SD-208 is a highly potent, orally bioavailable, ATP-competitive inhibitor of transforming growth factor-beta receptor type I (TGF-βRI/ALK5) kinase, exhibiting an enzymatic IC50 of 48 nM [1]. Unlike first-generation in vitro tool compounds, SD-208 was specifically developed to overcome pharmacokinetic limitations, offering robust systemic exposure and blood-brain barrier penetration for in vivo disease modeling [2]. It demonstrates >100-fold selectivity over TGF-βRII and is widely procured for preclinical workflows requiring reliable oral dosing—typically formulated in 1% methylcellulose or CMC-Na suspensions—in oncology, fibrosis, and immunology research [1].
Substituting SD-208 with older, generic ALK5 inhibitors like SB-431542 frequently compromises in vivo experimental integrity due to stark differences in pharmacokinetic profiles and formulation compatibility[1]. While SB-431542 is sufficient for cell culture, its poor metabolic stability and lack of oral bioavailability necessitate continuous infusion or complex solvent systems for animal models, increasing workflow complexity and subject stress. Furthermore, SD-208 offers a documented ability to penetrate the blood-brain barrier [2] and a unique secondary inhibitory profile against Protein Kinase D (PKD) [3], meaning substitution with purely ALK5-restricted or non-CNS-penetrant analogs will fail to replicate efficacy in neuro-oncology or dual-pathway models.
SD-208 was engineered for high oral bioavailability, allowing for simple daily gavage dosing up to 60 mg/kg using standard laboratory vehicles like 1% methylcellulose or CMC-Na suspensions [1]. In direct contrast, earlier experimental analogs like SD-093 and classic baseline inhibitors like SB-431542 suffer from rapid metabolic clearance or inferior oral absorption, often restricting their utility to in vitro assays or requiring complex continuous infusion [1]. The ability to achieve systemic therapeutic levels via simple oral administration significantly reduces handling complexity and animal stress in long-term preclinical workflows.
| Evidence Dimension | Oral dosing suitability and formulation workflow |
| Target Compound Data | SD-208: Orally bioavailable, dosed up to 60 mg/kg/day via simple methylcellulose suspension. |
| Comparator Or Baseline | SD-093 / SB-431542: Inferior oral bioavailability, requiring complex administration routes. |
| Quantified Difference | Shift from complex continuous infusion to standard daily oral gavage. |
| Conditions | In vivo murine models (e.g., syngeneic mammary carcinoma). |
Procurement of SD-208 streamlines in vivo study logistics by enabling simple, non-invasive oral dosing compared to the formulation hurdles of older analogs.
SD-208 provides highly potent inhibition of ALK5 (TGF-βRI) with an enzymatic IC50 of 48 nM, while maintaining a rigorous selectivity profile that ensures assay reproducibility [1]. It exhibits >100-fold selectivity against the closely related TGF-βRII and >20-fold selectivity over a broad panel of related protein kinases (including p38, JNK1, and EGFR) [1]. This high-fidelity receptor blockade ensures that observed phenotypic changes in complex biological assays are strictly ALK5-mediated, reducing confounding variables compared to broader-spectrum kinase inhibitors.
| Evidence Dimension | Kinase selectivity ratio (ALK5 vs. TGF-βRII) |
| Target Compound Data | SD-208: IC50 = 48 nM (ALK5), >100-fold selectivity over TGF-βRII. |
| Comparator Or Baseline | Broad-spectrum kinase inhibitors: Significant off-target receptor binding. |
| Quantified Difference | >100-fold specificity margin preventing off-target receptor interference. |
| Conditions | Direct enzymatic kinase assay. |
High selectivity ensures purity-linked reproducibility, guaranteeing that experimental outcomes are driven by ALK5 inhibition rather than off-target toxicity.
Beyond its primary ALK5 target, SD-208 has been quantitatively identified as a potent, ATP-competitive inhibitor of Protein Kinase D (PKD) isoforms, exhibiting IC50 values of 106.8 nM, 93.5 nM, and 105.3 nM for PKD1, PKD2, and PKD3, respectively[1]. This dual-action profile differentiates SD-208 from strictly ALK5-selective comparators. In prostate cancer models, this specific PKD inhibition profile allowed SD-208 to induce G2/M cell cycle arrest and suppress tumor xenograft growth, providing a distinct molecular mechanism not accessible when procuring standard, single-target TGF-β inhibitors [1].
| Evidence Dimension | PKD isoform inhibition (IC50) |
| Target Compound Data | SD-208: IC50 ~93-106 nM across PKD1, 2, and 3. |
| Comparator Or Baseline | Standard ALK5 inhibitors: Lack characterized potent PKD activity. |
| Quantified Difference | Sub-micromolar inhibition of an entirely distinct kinase family (PKD). |
| Conditions | Radiometric PKD kinase assay and PC3 subcutaneous tumor xenografts. |
Buyers researching PKD-dependent pathways or seeking dual ALK5/PKD blockade can utilize SD-208 as a single-agent tool rather than formulating two separate drugs.
SD-208 is uniquely validated for central nervous system (CNS) applications, demonstrating the ability to cross the blood-brain barrier and inhibit TGF-β-induced Smad phosphorylation directly within brain tissue [1]. In syngeneic VM/Dk mice bearing intracranial SMA-560 gliomas, oral administration of SD-208 significantly prolonged median survival from 18.6 days to 25.1 days by restoring immune cell infiltration [1]. Generic substitutes that lack verified CNS penetrance cannot be reliably procured for neuro-oncology models, as their systemic efficacy will not translate to intracranial microenvironments.
| Evidence Dimension | Intracranial tumor survival extension |
| Target Compound Data | SD-208: Increased median survival from 18.6 to 25.1 days. |
| Comparator Or Baseline | Vehicle control / Non-CNS penetrant ALK5 inhibitors: 18.6 days median survival. |
| Quantified Difference | 35% increase in median survival in a strict intracranial model. |
| Conditions | Syngeneic VM/Dk mice with intracranial SMA-560 gliomas (oral dosing). |
Procuring SD-208 guarantees functional CNS exposure, eliminating the risk of trial failure due to poor blood-brain barrier permeability in neurological disease models.
Due to its excellent oral bioavailability and formulation stability in standard laboratory vehicles, SD-208 is the ideal choice for long-term murine models of metastatic breast carcinoma and melanoma, where it reliably inhibits epithelial-to-mesenchymal transition (EMT) [1].
Because of its verified blood-brain barrier penetration, SD-208 is uniquely suited for intracranial tumor models, allowing researchers to study the reversal of TGF-β-mediated immune suppression directly within the brain microenvironment [2].
For laboratories investigating prostate cancer or other diseases driven by Protein Kinase D, SD-208 serves as a highly efficient dual-action procurement choice, simultaneously blocking TGF-β signaling and PKD1/2/3 activity without requiring multi-drug regimens[3].
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